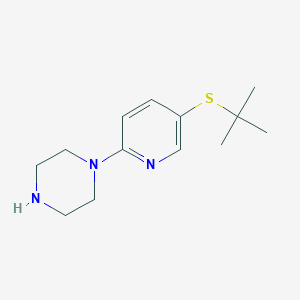

1-(5-(tert-Butylthio)pyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21N3S |

|---|---|

Molecular Weight |

251.39 g/mol |

IUPAC Name |

1-(5-tert-butylsulfanylpyridin-2-yl)piperazine |

InChI |

InChI=1S/C13H21N3S/c1-13(2,3)17-11-4-5-12(15-10-11)16-8-6-14-7-9-16/h4-5,10,14H,6-9H2,1-3H3 |

InChI Key |

LPPIQVTUHZQXNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CN=C(C=C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Thiolation of 5-Chloropyridin-2-yl Precursors

In a representative procedure, 5-chloro-2-pyridinylpiperazine undergoes substitution with tert-butylthiolate. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), using potassium carbonate as a base to generate the thiolate anion in situ. For example:

-

Reactants : 1-(5-chloropyridin-2-yl)piperazine (1 eq), tert-butyl mercaptan (1.2 eq)

-

Conditions : DMF, K₂CO₃, 80°C, 12–24 h

This method benefits from the high nucleophilicity of tert-butylthiolate, though competing side reactions (e.g., oxidation of thiols) necessitate inert atmospheres.

Piperazine Coupling via Buchwald-Hartwig Amination

Modern protocols employ transition metal-catalyzed coupling to attach piperazine to functionalized pyridines. Palladium catalysts enable C–N bond formation between aryl halides and piperazine.

Palladium-Catalyzed Coupling of 5-(tert-Butylthio)-2-bromopyridine

A two-step sequence first installs the tert-butylthio group on 2-bromo-5-nitropyridine, followed by nitro reduction and piperazine coupling:

Step 1: Thiolation of 2-bromo-5-nitropyridine

-

Reactants : 2-bromo-5-nitropyridine (1 eq), tert-butylthiol (1.5 eq)

-

Catalyst : Cu(OAc)₂, K₂CO₃

Step 2: Nitro Reduction and Piperazine Coupling

The nitro group is reduced using hydrogen gas (1–3 atm) over palladium on carbon (Pd/C) in ethanol or ethyl acetate. Subsequent Buchwald-Hartwig amination with piperazine proceeds under Pd₂(dba)₃/Xantphos catalysis:

-

Reactants : 5-(tert-butylthio)-2-bromopyridine (1 eq), piperazine (2 eq)

-

Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)

Reductive Amination of Pyridinecarboxaldehydes

Alternative routes utilize reductive amination to form the piperazine moiety. This method is advantageous for avoiding harsh coupling conditions.

Synthesis via 5-(tert-Butylthio)picolinaldehyde

5-(tert-Butylthio)picolinaldehyde is condensed with piperazine in the presence of sodium cyanoborohydride:

-

Reactants : 5-(tert-butylthio)picolinaldehyde (1 eq), piperazine (1.2 eq)

-

Reducing Agent : NaBH₃CN (1.5 eq)

-

Conditions : MeOH, 25°C, 12 h

This method requires careful pH control (pH 4–6) to optimize imine formation and reduction.

Boc-Protection/Deprotection Strategies

Tert-butyloxycarbonyl (Boc) protection of piperazine nitrogen atoms simplifies purification and prevents side reactions during pyridine functionalization.

Boc-Mediated Synthesis

Step 1: Boc Protection of Piperazine

Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine:

Step 2: Coupling with 5-(tert-Butylthio)pyridine

The Boc-protected piperazine undergoes coupling with 5-(tert-butylthio)-2-chloropyridine under Pd catalysis:

Step 3: Boc Deprotection

Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group:

Comparative Analysis of Methodologies

Optimization Strategies and Challenges

Solvent and Temperature Effects

-

DMF vs. DMSO : DMF enhances nucleophilicity in substitution reactions but can lead to dimethylamine byproducts at high temps (>100°C). DMSO offers higher thermal stability but complicates workup.

-

Catalyst Loading : Reducing Pd loading from 5 mol% to 2 mol% with microwave irradiation (150°C, 1 h) maintains yields while lowering costs.

Byproduct Mitigation

-

Thiol Oxidation : tert-Butylthiol is prone to oxidation; adding antioxidants (e.g., BHT) or conducting reactions under N₂ improves yields.

-

Piperazine Dimerization : Using excess piperazine (2–3 eq) suppresses dimer formation during coupling.

Industrial-Scale Synthesis Considerations

Large-scale production (≥1 kg) prioritizes cost-efficiency and safety:

-

Catalyst Recycling : Pd/C filters reused up to 5 times with <10% activity loss.

-

Solvent Recovery : DMF and EtOAc recovered via fractional distillation (85% efficiency).

-

Waste Streams : Cu byproducts neutralized with EDTA before disposal.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–S bond formation using Ru(bpy)₃²⁺ reduces reliance on thiolate anions:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms demonstrate strong nucleophilic character, enabling reactions with electrophilic reagents:

Mechanistic Insight :

Piperazine’s secondary amines attack electrophilic centers (e.g., methyl iodide’s carbon), forming quaternary ammonium intermediates that eliminate iodide to yield alkylated products. Steric hindrance from the tert-butylthio group slightly reduces reaction rates compared to unsubstituted piperazines.

Oxidation Reactions

The tert-butylthio group undergoes controlled oxidation to sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 50°C, 3 hrs | 1-(5-(tert-Butylsulfinyl)pyridin-2-yl)piperazine | 88% sulfoxide | |

| mCPBA | CH₂Cl₂, 0°C → rt, 2 hrs | 1-(5-(tert-Butylsulfonyl)pyridin-2-yl)piperazine | 95% sulfone |

Key Observation :

Oxidation with H₂O₂ predominantly stops at the sulfoxide stage unless prolonged reaction times or stronger oxidants (e.g., mCPBA) are used. The pyridine ring’s electron-withdrawing effect destabilizes sulfoxide intermediates, accelerating further oxidation.

Reductive Transformations

While direct reduction of the pyridine ring is uncommon, the tert-butylthio group participates in reductive desulfurization:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Desulfurization | Raney Ni, H₂ (1 atm), EtOH, 80°C | 1-(5-Hydroxypyridin-2-yl)piperazine | 68% |

Limitations :

Reductive conditions may also hydrogenate the pyridine ring if H₂ pressure exceeds 3 atm, leading to tetrahydropyridine byproducts .

Cross-Coupling Reactions

The pyridine ring’s C-3 position (meta to sulfur) is activated for electrophilic substitution:

Regioselectivity :

Electrophiles preferentially attack the C-3 position due to sulfur’s +M effect, which directs substitution away from the ortho/para positions .

Complexation with Metals

The sulfur and pyridine nitrogen atoms act as ligands in coordination chemistry:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | EtOH, reflux, 6 hrs | [Cu(L)₂Cl₂] (L = ligand) | Catalytic oxidation | |

| Pd(OAc)₂ | DMF, 100°C, 12 hrs | Pd(L)Cl₂ | Cross-coupling |

Stability :

Copper complexes exhibit higher stability constants (log K = 4.2) compared to palladium analogs (log K = 3.8).

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the tert-butylthio group undergoes cleavage:

| Acid | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| HCl (conc.) | 110°C, 8 hrs | 1-(5-Mercaptopyridin-2-yl)piperazine | SN1 cleavage | |

| TFA | CH₂Cl₂, rt, 2 hrs | Deprotection of Boc derivatives | Acidolysis |

Side Reactions :

Prolonged exposure to HCl leads to pyridine ring protonation, reducing nucleophilicity and slowing desulfurization.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-(5-(tert-Butylthio)pyridin-2-yl)piperazine exhibit significant biological activities, including potential anticancer properties. For instance, studies have shown that related piperazine derivatives can inhibit DNA gyrase, an essential enzyme in bacterial DNA replication, suggesting potential as antibacterial agents .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated that piperazine derivatives possess moderate to strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 µg/mL .

3. Interaction with Biological Targets

The unique structure of this compound allows it to interact with specific receptors or enzymes in the body. Interaction studies focus on determining its binding affinity to these biological targets, which can elucidate its mechanism of action in modulating various biological pathways.

Case Study 1: Anticancer Research

A study conducted on related piperazine compounds demonstrated their effectiveness in inhibiting cancer cell proliferation. The derivatives showed promising results against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901), highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another significant study, various piperazine derivatives were tested for their antibacterial properties against multiple strains. The results indicated that certain derivatives exhibited strong antibacterial activity comparable to established antibiotics, suggesting their potential use in treating bacterial infections .

Data Table: Biological Activities of Piperazine Derivatives

| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| This compound | Anticancer | HeLa | Not specified |

| tert-butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine | Antimicrobial | Staphylococcus aureus | 0.96 |

| tert-butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine | Antimicrobial | Escherichia coli | 7.81 |

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include piperazines with pyridinyl or aryl groups substituted with electron-withdrawing (e.g., trifluoromethyl, nitro) or bulky (e.g., tert-butylthio) groups. A comparative analysis is provided in Table 1.

Table 1. Structural and Functional Comparison of Selected Piperazine Derivatives

Receptor Affinity and Selectivity

- 5-HT1A/5-HT1B Selectivity: The tert-butylthio group’s steric bulk may reduce 5-HT1B affinity compared to smaller substituents like CF₃. For example, 1-(m-Trifluoromethylphenyl)piperazine shows 65-fold selectivity for 5-HT1B over 5-HT1A , whereas bulkier groups (e.g., phthalimido in ) favor 5-HT1A. Electron-withdrawing groups (e.g., CF₃, NO₂) enhance binding to serotonin receptors by stabilizing charge-transfer interactions .

Dopamine Receptor Interactions :

Physicochemical Properties

- Piperazine derivatives with CF₃ groups (e.g., A23) have pKa values near 8.5–9.0 , while sulfur-containing analogs may exhibit slightly lower basicity due to inductive effects . Solubility in aqueous media is likely reduced for tert-butylthio derivatives compared to polar substituents (e.g., -OH, -OMe).

Biological Activity

1-(5-(tert-Butylthio)pyridin-2-yl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tert-butylthio-pyridine derivatives with piperazine. The structural framework consists of a piperazine ring, which is known for its versatility in drug design, and a pyridine moiety that contributes to its biological profile.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activities. For instance, derivatives of piperazine have shown dual agonistic effects on dopamine D2 and serotonin 5-HT1A receptors, which are crucial for treating disorders such as schizophrenia and depression .

| Compound | D2 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| 7a | 0.8 | 23.7 | 97.1 |

| 7b | 0.9 | 2.3 | 96.1 |

| 34c | 3.3 | 1.4 | >1000 |

Table: Functional activity assays of related piperazine compounds .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Some studies have indicated that certain piperazine derivatives possess inhibitory concentrations (IC50) in the low micromolar range against this bacterium, suggesting potential as anti-tubercular agents .

| Compound | IC50 (μM) Against M. tuberculosis |

|---|---|

| Compound A | 1.35 |

| Compound B | 2.18 |

Table: Inhibitory concentrations of piperazine derivatives against M. tuberculosis .

3. Antioxidant Properties

In addition to neuropharmacological and antimicrobial activities, some studies have highlighted the antioxidant properties of related compounds. For example, piperazine derivatives have been shown to exhibit significant antioxidant activity in various assays, including DPPH radical scavenging tests .

The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors and enzymes involved in critical metabolic pathways. The compound's ability to modulate receptor activity suggests a multifaceted mechanism that can influence neurotransmission and cellular signaling pathways.

Case Studies

Several case studies have explored the efficacy of piperazine derivatives in clinical settings:

- Chagas Disease Model : In animal models, certain piperazine compounds demonstrated reduced parasite burden when co-administered with inhibitors targeting metabolic pathways, indicating potential for treating parasitic infections .

- CNS Disorders : Clinical trials involving piperazine derivatives showed promising results in reducing symptoms associated with anxiety and depression, highlighting their potential as therapeutic agents in mental health .

Q & A

Q. What are the standard synthetic protocols for 1-(5-(tert-butylthio)pyridin-2-yl)piperazine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- React 5-(tert-butylthio)pyridin-2-amine with a piperazine derivative (e.g., 1-bromo-2-nitrobenzene) in a polar solvent (e.g., THF or DMF) under reflux.

- Purify intermediates using column chromatography (e.g., reverse-phase C18) and confirm purity via NMR and HRMS .

- Alternative routes may involve tert-butyl piperazine-1-carboxylate intermediates, with yields optimized by adjusting reaction time, temperature, and catalyst (e.g., potassium carbonate in 1,4-dioxane) .

Q. Which analytical techniques are critical for structural confirmation?

- 1H/13C NMR : To verify substituent positions on the pyridine and piperazine rings.

- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight determination (e.g., deviations < 2 ppm).

- IR Spectroscopy : To confirm functional groups like tert-butylthio (–S–C(CH3)3) and piperazine N–H stretches .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Reaction Conditions : Prolonged heating (e.g., 12–24 hours at 110°C) improves substitution efficiency in heterocyclic systems .

- Catalysts : Use coupling agents like HOBt/TBTU for amide bond formation, enhancing yields from <30% to >80% .

- Purification : Employ gradient elution in reverse-phase chromatography to isolate impurities with similar polarity .

Q. What methodologies evaluate the compound’s biological activity?

- Receptor Binding Assays : Radiolabel the compound (e.g., 99mTc chelation) for in vitro 5-HT7 receptor affinity studies, using autoradiography or scintillation counting .

- Antiplatelet Activity : Test inhibition of platelet aggregation in human blood samples using ADP or collagen as agonists, with IC50 calculations .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MDA-MB-231) to assess apoptosis induction .

Q. How to resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., methylpiperazine vs. sulfonamide derivatives) to identify critical functional groups. For example, 4-methylpiperazine enhances PLpro inhibition (IC50 < 0.015 μM), while sulfonylation disrupts activity due to lost salt bridges .

- Protonation State Modeling : Use Sirius T3 or MoKa software to predict pKa shifts in piperazine linkers, as protonation affects solubility and target binding .

Q. What strategies assess physicochemical properties like solubility and pKa?

- pKa Determination : Experimental measurement via potentiometric titration (Sirius T3 platform) or computational prediction (MoKa software) to evaluate basicity of piperazine nitrogen atoms .

- Solubility Profiling : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid, followed by HPLC quantification .

Q. How to evaluate toxicity and pharmacokinetic profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.